

Spectroscopic Profile of N,N-Diphenylformamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-Diphenylformamide*

Cat. No.: B146883

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **N,N-Diphenylformamide**, a crucial molecule in various chemical and pharmaceutical contexts. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to ensure reproducibility and accurate interpretation.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **N,N-Diphenylformamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Solvent	Multiplicity	Integration	Assignment
8.45	CDCl_3	s	1H	Formyl proton (-CHO)
7.20 - 7.50	CDCl_3	m	10H	Aromatic protons (C_6H_5)

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Solvent	Assignment
162.8	CDCl_3	Carbonyl carbon (C=O)
141.2	CDCl_3	Aromatic C (quaternary)
129.5	CDCl_3	Aromatic CH
126.8	CDCl_3	Aromatic CH
124.9	CDCl_3	Aromatic CH

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data

Wavenumber (cm^{-1})	Assignment
~1680	C=O stretch (amide I band)
~1590, 1490	Aromatic C=C stretching
~1350	C-N stretching
~750, 690	C-H bending (out-of-plane) for monosubstituted benzene

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
197	High	$[\text{M}]^+$ (Molecular ion)
168	Moderate	$[\text{M-CHO}]^+$
77	High	$[\text{C}_6\text{H}_5]^+$

Experimental Protocols

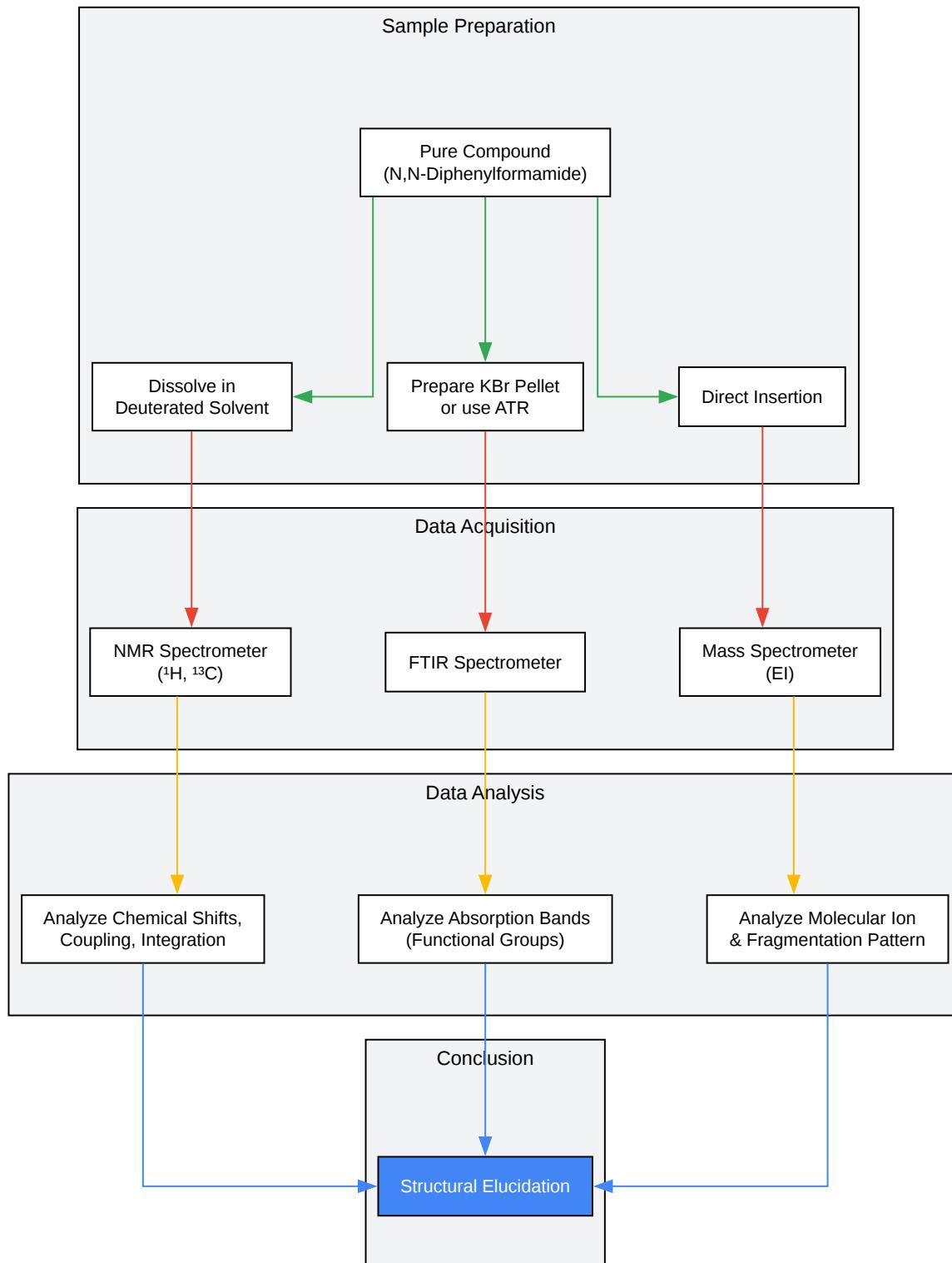
The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz spectrometer.^[1] The sample is prepared by dissolving approximately 5-10 mg of **N,N-Diphenylformamide** in about 0.7 mL of a deuterated solvent, commonly deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).^[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).

Infrared (IR) Spectroscopy

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples like **N,N-Diphenylformamide**, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.^[1] A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.


Mass Spectrometry

Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a direct insertion probe, and bombarded with a beam of electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **N,N-Diphenylformamide**.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of N,N-Diphenylformamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146883#n-n-diphenylformamide-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com